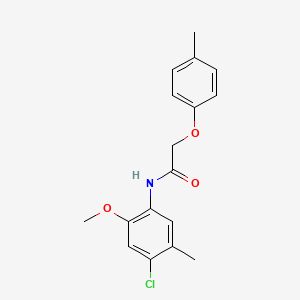![molecular formula C21H31FN2 B5652727 1-(4-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5652727.png)
1-(4-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals that have been explored for their binding affinities to various receptors and their potential as imaging agents in PET scans. The structural uniqueness of this compound lies in its piperazine core, substituted with a fluorophenyl group and a complex alkyl chain incorporating a cyclohexenyl moiety, which contributes to its chemical and biological properties.
Synthesis Analysis
The synthesis of analogs related to this compound involves labeling precursors through nitro substitution by the 18F anion, followed by in vitro and in vivo testing for receptor affinity and brain uptake. These methods aim to develop compounds with high selectivity and affinity for target receptors, offering insights into more efficient synthesis routes for fluorinated piperazines (Gonzalo García et al., 2014).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like LCMS, 1H NMR, 13C NMR, and IR are utilized to characterize the molecular structure and confirm the synthesis of related compounds. These studies provide detailed insights into the molecular conformation, crystal system, and intermolecular interactions, which are essential for understanding the compound's chemical behavior (C. Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Research focuses on the reactions under various conditions, including the effects of light and different solvents on the compound. Photochemical studies reveal low-efficiency substitution reactions and minor decarboxylation processes, providing insights into the stability and reactivity of fluorinated piperazines under environmental and physiological conditions (M. Mella et al., 2001).
Physical Properties Analysis
The physical properties, including thermal stability and crystallographic characteristics, are crucial for the application of these compounds in medicinal chemistry. Studies on single crystals grown by slow evaporation technique offer valuable data on thermal behavior, crystal packing, and stability, contributing to the development of compounds with optimized pharmaceutical properties (S. Awasthi et al., 2014).
Chemical Properties Analysis
Investigations into the chemical properties, such as binding affinity to neurotransmitter receptors and inhibition of reuptake mechanisms, underscore the potential therapeutic applications of these compounds. The design of analogs aims to achieve high affinity and selectivity for specific receptors while minimizing undesirable effects, which is pivotal for their use in diagnostic imaging and as therapeutic agents (Ying Zhang et al., 2000).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2/c1-17-5-4-11-21(2,3)20(17)10-12-23-13-15-24(16-14-23)19-8-6-18(22)7-9-19/h6-9H,4-5,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFPTQSGZNNEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5652644.png)
![5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoxaline](/img/structure/B5652648.png)
![5-[(4-morpholinylmethylene)amino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5652650.png)
![2-[2-(ethylthio)-1H-benzimidazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5652656.png)
![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5652663.png)

![4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B5652680.png)
![5-{[(benzyloxy)carbonyl]oxy}nicotinic acid](/img/structure/B5652705.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2,5-dimethylphenyl)acetyl]pyrrolidin-3-amine](/img/structure/B5652712.png)
![1-ethyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5652713.png)
![5-methoxy-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5652719.png)


![2-{2-[3-methyl-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazine](/img/structure/B5652746.png)